molecular formula C6H4ClNOS B1464052 2-Chloro-5-(isocyanatomethyl)thiophene CAS No. 1108713-12-7

2-Chloro-5-(isocyanatomethyl)thiophene

Cat. No. B1464052
CAS RN: 1108713-12-7
M. Wt: 173.62 g/mol
InChI Key: ODROEJYBUKKTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(isocyanatomethyl)thiophene is a chemical compound with the molecular formula C6H4ClNOS and a molecular weight of 173.62 g/mol . It is used for research purposes and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(isocyanatomethyl)thiophene can be represented by the SMILES string C1=C(SC(=C1)Cl)CN=C=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-(isocyanatomethyl)thiophene include a molecular weight of 173.62 g/mol and a molecular formula of C6H4ClNOS .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives, including 2-Chloro-5-(isocyanatomethyl)thiophene , are pivotal in the development of organic semiconductors . These compounds are integral to the advancement of organic electronics due to their ability to conduct electricity while maintaining the flexibility and processing advantages of plastics. They are used in the fabrication of organic field-effect transistors (OFETs), which are essential for the development of flexible displays and sensors.

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, thiophene-based molecules play a significant role in the creation of OLEDs . OLEDs are used in a variety of screen displays, from smartphones to large-scale televisions, offering superior contrast, color reproduction, and energy efficiency compared to traditional LED displays.

Corrosion Inhibitors

Industrial chemistry benefits from the use of thiophene derivatives as corrosion inhibitors . These compounds can be applied to metal surfaces to prevent oxidation and degradation, thereby extending the life of various industrial components and infrastructure.

Pharmacological Properties

Thiophene compounds exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects . The structural framework of thiophene is found in several drugs, such as the nonsteroidal anti-inflammatory drug suprofen and the dental anesthetic articaine, indicating the potential for 2-Chloro-5-(isocyanatomethyl)thiophene to be used in drug development.

Material Science

In material science, thiophene derivatives are utilized for their unique properties, such as thermal stability and electronic characteristics . They are used in the creation of advanced materials with specific desired properties for various applications, including smart materials and nanotechnology.

Synthesis of Biologically Active Compounds

The synthesis of thiophene derivatives is a field of interest for producing biologically active compounds . Through various synthetic methods, such as the Gewald reaction or the Paal–Knorr synthesis, researchers can create a wide array of thiophene-based molecules with potential biological activity, opening avenues for new therapeutic agents.

Safety and Hazards

2-Chloro-5-(isocyanatomethyl)thiophene is considered hazardous. It may cause severe skin burns and eye damage, and it may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-chloro-5-(isocyanatomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODROEJYBUKKTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(isocyanatomethyl)thiophene

Synthesis routes and methods

Procedure details

To a solution of triphosgene (1.15 g, 3.9 mmol) in CH2Cl2 (30 mL) was added dropwise a mixture of (5-chlorothiophen-2-yl)methanamine (1.14 g, 7.8 mmol) and DIPEA (2.0 g, 15.6 mmol) in CH2Cl2 (32 mL) over 2 hours at 0 C under N2 atmosphere. After addition was complete, the mixture was refluxed for 1 hour and then cooled to ambient temperature. The mixture was washed with aq. KHSO4, brine, dried over Na2SO4, and concentrated to give 5-chlorothiophen-2-yl-methyl isocynate a yellow liquid (1.34 g, yield 100%), which was used in the next step without further purification.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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